Cas no 217813-03-1 (3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate)

3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate Chemical and Physical Properties
Names and Identifiers
-
- 3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
- (3-methoxy-2-trimethylsilylphenyl) trifluoromethanesulfonate
- 2-trimethylsilyl-3-methoxyphenyl triflate
- 3-Methoxy-2-(trimethylsilyl)phenyl Triflate
- 3-methoxy-2-trimethylsilylphenyl triflate
- 3-methoxy-2-trimethylsilylphenyl trifluoromethanesulfonate
- M1884
- Trifluoromethanesulfonic Acid 3-Methoxy-2-(trimethylsilyl)phenyl Ester
- Methanesulfonic acid, trifluoro-, 3-methoxy-2-(trimethylsilyl)phenyl ester
- OJVREKSBMMQLBJ-UHFFFAOYSA-N
- 2-(Trimethylsilyl)-3-(trifluoromethylsulfonyloxy)anisole
- (3-methoxy-2-
- J-014287
- AKOS015853198
- (3-Methoxy-2-trimethylsilyl-phenyl)trifluoromethanesulfonate
- MFCD10566916
- SCHEMBL4527853
- CS-0182182
- EN300-7412522
- BS-23122
- DTXSID90452332
- T72089
- 3-Methoxy-2-(trimethylsilyl)phenylTrifluoromethanesulfonate
- 3-METHOXY-2-(TRIMETHYLSILYL)PHENYL TRIFLUOROMETHANESULFONATE,95.0+%(GC)
- 217813-03-1
- DTXCID80403151
-
- MDL: MFCD10566916
- Inchi: 1S/C11H15F3O4SSi/c1-17-8-6-5-7-9(10(8)20(2,3)4)18-19(15,16)11(12,13)14/h5-7H,1-4H3
- InChI Key: OJVREKSBMMQLBJ-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)(=O)(=O)OC1=C([H])C([H])=C([H])C(=C1[Si](C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])OC([H])([H])[H]
Computed Properties
- Exact Mass: 328.04100
- Monoisotopic Mass: 328.04124115g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 424
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Not determined
- Density: 1.25
- Boiling Point: 337.5°C at 760 mmHg
- Flash Point: 157.9°C
- Refractive Index: 1.4670 to 1.4710
- PSA: 60.98000
- LogP: 3.54960
- Solubility: Not determined
3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H290-H314
- Warning Statement: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501
- Hazardous Material transportation number:UN 3265 8/PG II
- PackingGroup:II
- Storage Condition:0-10°C
- HazardClass:8
3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-289182-1 g |
3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate, |
217813-03-1 | 1g |
¥1,504.00 | 2023-07-11 | ||
TRC | M244470-1000mg |
3-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate |
217813-03-1 | 1g |
$ 375.00 | 2022-06-04 | ||
Enamine | EN300-7412522-0.25g |
3-methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate |
217813-03-1 | 95.0% | 0.25g |
$27.0 | 2025-03-11 | |
Enamine | EN300-7412522-0.5g |
3-methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate |
217813-03-1 | 95.0% | 0.5g |
$43.0 | 2025-03-11 | |
Enamine | EN300-7412522-1.0g |
3-methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate |
217813-03-1 | 95.0% | 1.0g |
$56.0 | 2025-03-11 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158579-1G |
3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate |
217813-03-1 | >95.0%(GC) | 1g |
¥796.90 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1252852-5g |
3-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate |
217813-03-1 | 98% | 5g |
¥2835.00 | 2023-11-21 | |
Aaron | AR003KBJ-100mg |
3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate |
217813-03-1 | 95% | 100mg |
$12.00 | 2025-01-22 | |
A2B Chem LLC | AB65203-5g |
3-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate |
217813-03-1 | 95% | 5g |
$271.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSP145-10g |
3-methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate |
217813-03-1 | 95% | 10g |
¥3987.0 | 2024-04-22 |
3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate Related Literature
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
Additional information on 3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Introduction to 3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate (CAS No. 217813-03-1)
3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate, with the CAS number 217813-03-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including the presence of a methoxy group, a trimethylsilyl (TMS) protecting group, and a trifluoromethanesulfonate (triflate) leaving group, make it a versatile building block for medicinal chemists.
The trimethylsilyl moiety in 3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate is particularly noteworthy, as it provides stability to the aromatic ring under various reaction conditions while also facilitating selective deprotection under mild acidic or enzymatic conditions. This characteristic is highly valuable in multi-step synthetic routes where selective functional group manipulation is essential. The trifluoromethanesulfonate group, on the other hand, acts as an excellent leaving group in nucleophilic substitution reactions, allowing for controlled and predictable transformations.
In recent years, there has been a growing interest in the development of triflates as versatile synthetic tools due to their ability to participate in a wide range of reactions while maintaining high selectivity. The application of 3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate in this context has been explored in several cutting-edge research studies. For instance, researchers have utilized this compound to construct complex heterocyclic scaffolds that are prevalent in many drug candidates. The methoxy group further enhances its utility by allowing for regioselective modifications and by serving as a handle for further functionalization.
One of the most compelling aspects of 3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate is its role in the synthesis of bioactive molecules with potential therapeutic applications. Recent studies have demonstrated its use in the preparation of novel kinase inhibitors, which are critical in the treatment of various cancers and inflammatory diseases. The triflate group enables facile introduction of other functional groups, allowing for the fine-tuning of molecular properties such as solubility, bioavailability, and binding affinity. This flexibility has made 3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate an indispensable tool for medicinal chemists.
The synthetic methodologies involving this compound have seen significant advancements, particularly in terms of efficiency and scalability. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to incorporate this intermediate into larger molecular frameworks with high precision. Additionally, green chemistry principles have been increasingly applied to minimize waste and improve sustainability, further enhancing the appeal of 3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate as a preferred building block.
The pharmacological significance of derivatives derived from 3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate cannot be overstated. Several preclinical studies have highlighted the potential of these compounds as inhibitors of target enzymes involved in disease pathways. For example, researchers have reported promising results with kinase inhibitors that incorporate this scaffold, demonstrating potent activity against cancer cell lines and reduced toxicity profiles compared to existing therapies. These findings underscore the importance of developing innovative synthetic strategies to access such pharmacophores efficiently.
Moreover, the chemical biology applications of 3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate have been explored to gain deeper insights into enzyme mechanisms and drug-receptor interactions. By employing this compound as a probe molecule, scientists have been able to elucidate key structural features that contribute to biological activity. Such knowledge is invaluable for designing next-generation drugs with improved efficacy and reduced side effects.
The future prospects for 3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate are bright, with ongoing research focusing on expanding its utility across different therapeutic areas. Innovations in synthetic chemistry are expected to unlock new possibilities for its application in drug discovery and development. Additionally, advancements in computational chemistry and artificial intelligence are likely to enhance the design and optimization processes involving this intermediate.
In conclusion,3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate (CAS No. 217813-03-1) represents a cornerstone compound in modern pharmaceutical chemistry. Its unique structural attributes and broad applicability make it an indispensable tool for researchers striving to develop novel therapeutic agents. As scientific understanding continues to evolve,this compound will undoubtedly play a pivotal role in shaping the future landscape of drug discovery and development.
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